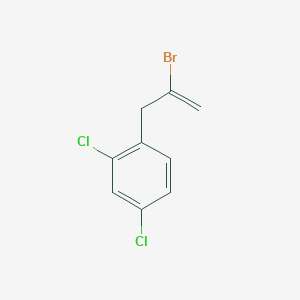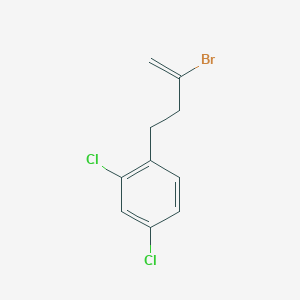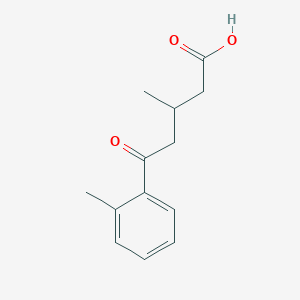
2-Bromo-4-(2,5-dichlorophenyl)-1-butene
Descripción general
Descripción
“2-Bromo-4-(2,5-dichlorophenyl)-1-butene” is a chemical compound. Based on its name, it likely contains a bromine atom and two chlorine atoms attached to different positions on a phenyl ring, and a butene group .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The bromine and chlorine atoms might make the phenyl ring more reactive towards electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely depend on its specific structure. Properties such as melting point, boiling point, and solubility would need to be determined experimentally .Aplicaciones Científicas De Investigación
Environmental Impact Assessment
- Chlorophenols and Environmental Toxicity : Chlorophenols, including compounds structurally related to 2-Bromo-4-(2,5-dichlorophenyl)-1-butene, have been evaluated for their impact on the aquatic environment. The assessment reveals moderate toxic effects to mammalian and aquatic life, with particular concern for long-term exposure to fish. The persistence of these compounds in the environment varies, with potential for bioaccumulation being low under certain conditions (K. Krijgsheld & A. D. Gen, 1986).
Industrial Applications and Challenges
- Ethylene Dimerization and Alphabutol Technology : The synthesis of Butene-1, an essential co-monomer in the production of polyethylenes, has garnered interest. Alphabutol technology, a process for Butene-1 production, highlights the industrial relevance of compounds in the ethylene dimerization category, similar to the compound . The review also touches on challenges such as fouling in the Alphabutol process, underscoring the need for further research in ethylene dimerization technologies (Hamoud Alenezi, Z. Manan, D. N. A. Zaidel, 2019).
Wastewater Treatment
- Pesticide Industry Wastewater : Research on wastewater treatment in the pesticide industry reveals the presence of various chlorophenols and related compounds. Biological processes and granular activated carbon are effective in removing these toxic pollutants, demonstrating the environmental management applications for chemicals of this nature (L. Goodwin, I. Carra, P. Campo, A. Soares, 2018).
Flame Retardants and Environmental Presence
- Novel Brominated Flame Retardants (NBFRs) : A review on the occurrence of NBFRs, including compounds structurally akin to this compound, in indoor air, dust, consumer goods, and food emphasizes the need for more research on their environmental fate and toxicity. High concentrations of several NBFRs have been reported, indicating their pervasive presence and potential risks (E. A. Zuiderveen, J. Slootweg, J. de Boer, 2020).
Mecanismo De Acción
Target of Action
Similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that this compound might also be used in such reactions. In SM reactions, the targets are typically transition metals like palladium, which act as catalysts .
Mode of Action
In the context of SM cross-coupling reactions, the compound would interact with its targets (transition metals) through a process known as transmetalation . This process involves the transfer of an organic group from boron to palladium . .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in carbon–carbon bond forming reactions .
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially facilitate the formation of new carbon–carbon bonds .
Action Environment
Sm cross-coupling reactions are known to be exceptionally mild and functional group tolerant , suggesting that this compound might also exhibit similar characteristics.
Direcciones Futuras
Propiedades
IUPAC Name |
2-(3-bromobut-3-enyl)-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrCl2/c1-7(11)2-3-8-6-9(12)4-5-10(8)13/h4-6H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVJDBRZQUAMSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCC1=C(C=CC(=C1)Cl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501258716 | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
951892-82-3 | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-Bromo-3-buten-1-yl)-1,4-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501258716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















